(5-Chloro-2-iodophenyl)methanol CAS number and properties
(5-Chloro-2-iodophenyl)methanol CAS number and properties
An In-depth Technical Guide to (5-Chloro-2-iodophenyl)methanol: Synthesis, Reactivity, and Applications
Introduction
(5-Chloro-2-iodophenyl)methanol is a halogenated aromatic alcohol that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a chloro, an iodo, and a hydroxymethyl group on a benzene ring, provides multiple reactive sites for strategic functionalization.[1] The presence of two different halogens—an iodine atom ortho to the methanol group and a chlorine atom para to it—allows for selective, stepwise modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of (5-chloro-2-iodophenyl)methanol, detailing its properties, synthesis, key chemical transformations, and applications, with a particular focus on its role as a versatile building block for researchers in drug discovery and materials science.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical characteristics of a chemical reagent are fundamental for its effective use in research and development.
Compound Identifiers
A summary of the key identifiers for (5-Chloro-2-iodophenyl)methanol is presented below.
| Identifier | Value |
| CAS Number | 82386-90-1[1][2][3] |
| IUPAC Name | (5-Chloro-2-iodophenyl)methanol |
| Synonyms | 5-Chloro-2-iodobenzyl alcohol[2], Benzenemethanol, 5-chloro-2-iodo-[2] |
| Molecular Formula | C₇H₆ClIO[2][4] |
| InChI | 1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2[4] |
| InChIKey | MGLGJZWGRMOAJS-UHFFFAOYSA-N[4] |
| SMILES | C1=CC(=C(C=C1Cl)CO)I[4] |
Physicochemical Data
The physical and chemical properties of (5-Chloro-2-iodophenyl)methanol dictate its handling, reaction conditions, and purification methods.
| Property | Value |
| Molecular Weight | 268.48 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 102-104 °C[2] |
| Boiling Point | 316 °C[2] |
| Density | 1.955 g/cm³[2] |
| Flash Point | 145 °C[2] |
| LogP | 2.437[2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų[2] |
Synthesis and Purification
The most common and practical laboratory synthesis of (5-Chloro-2-iodophenyl)methanol involves the reduction of the corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. This transformation is typically achieved with high efficiency using a suitable reducing agent.
Generalized Synthesis Workflow
The conversion of the carboxylic acid to the primary alcohol is a cornerstone reaction in organic synthesis. The general workflow is straightforward, involving reduction followed by workup and purification.
Caption: General workflow for the synthesis of (5-Chloro-2-iodophenyl)methanol.
Experimental Protocol: Reduction of 5-Chloro-2-iodobenzoic Acid
This protocol describes a representative procedure for the synthesis of (5-chloro-2-iodophenyl)methanol. The causality behind using a reducing agent like sodium borohydride in the presence of a Lewis acid, or a more powerful agent like lithium aluminum hydride, lies in its efficacy for reducing carboxylic acids to primary alcohols.
Materials:
-
5-Chloro-2-iodobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-chloro-2-iodobenzoic acid in anhydrous THF.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride portion-wise, followed by the slow, dropwise addition of boron trifluoride etherate. The in-situ generation of diborane facilitates the reduction.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[8]
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure (5-chloro-2-iodophenyl)methanol.
Key Reactions and Mechanistic Insights
The synthetic utility of (5-chloro-2-iodophenyl)methanol stems from the differential reactivity of its functional groups. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10][11] For (5-chloro-2-iodophenyl)methanol, the reaction occurs selectively at the iodo-substituted position.
Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add (5-chloro-2-iodophenyl)methanol, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to isolate the biaryl product.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12][13][14][15][16]
Mechanism: The reaction involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates the reactive copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the palladium intermediate.
Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine (5-chloro-2-iodophenyl)methanol, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagents: Dissolve the components in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Add the terminal alkyne (1.1-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Filter the reaction mixture to remove amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water, dry, and purify by column chromatography.
Applications in Research and Drug Development
The structural motifs accessible from (5-chloro-2-iodophenyl)methanol are prevalent in many biologically active compounds and advanced materials.
-
Pharmaceutical Intermediates: Halogenated aromatic compounds are crucial in medicinal chemistry.[17] This molecule serves as a precursor for synthesizing complex scaffolds found in potential therapeutics. The ability to perform sequential, site-selective cross-couplings allows for the construction of diverse molecular libraries for high-throughput screening.
-
Building Block for Complex Molecules: The ortho-relationship between the reactive iodine and the hydroxymethyl group allows for the synthesis of heterocyclic compounds through subsequent intramolecular reactions after an initial cross-coupling step.
-
Materials Science: Aryl-alkynes and biaryl structures derived from this starting material are key components in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional organic materials.[18]
Safety and Handling
(5-Chloro-2-iodophenyl)methanol requires careful handling due to its potential hazards. Adherence to standard laboratory safety protocols is essential.
GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity | H302+H332 | Harmful if swallowed or if inhaled[19] |
| Skin Irritation | H315 | Causes skin irritation[19] |
| Eye Irritation | H319 | Causes serious eye irritation[19] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[19] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
(5-Chloro-2-iodophenyl)methanol is a high-value synthetic intermediate whose utility is defined by the strategic placement of its chloro, iodo, and hydroxymethyl functional groups. Its capacity for selective palladium-catalyzed cross-coupling reactions at the C-I bond makes it an invaluable tool for the efficient construction of complex biaryl and aryl-alkyne structures. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage the synthetic potential of this versatile building block in drug discovery, materials science, and broader chemical research.
References
-
LookChem. (5-CHLORO-2-IODOPHENYL)METHANOL CAS 82386-90-1. Available from: [Link]
-
GlobalChemMall. (5-chloro-2-iodophenyl)methanol. Available from: [Link]
-
PubChemLite. (5-chloro-2-iodophenyl)methanol (C7H6ClIO). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link]
-
MDPI. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. Available from: [Link]
-
Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Available from: [Link]
-
PubChem. (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372. Available from: [Link]
-
Chemsrc. (5-Bromo-2-chlorophenyl)methanol | CAS#:149965-40-2. Available from: [Link]
-
NIST. Chemical Properties of Benzenemethanol, 2-chloro-«alpha»-methyl- (CAS 13524-04-4). Available from: [Link]
-
Carl Roth. Safety Data Sheet: Methanol. Available from: [Link]
-
ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]
-
IJSBAR. Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
YouTube. Sonogashira cross-coupling reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Google Patents. CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol.
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
Sources
- 1. Cas 82386-90-1,(5-CHLORO-2-IODOPHENYL)METHANOL | lookchem [lookchem.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. (5-CHLORO-2-IODOPHENYL)METHANOL CAS#: 82386-90-1 [amp.chemicalbook.com]
- 4. PubChemLite - (5-chloro-2-iodophenyl)methanol (C7H6ClIO) [pubchemlite.lcsb.uni.lu]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. actylislab.com [actylislab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buy (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol | 1298086-29-9 [smolecule.com]
- 19. 2-Chloro-5-iodobenzyl alcohol | 1035155-69-1 [sigmaaldrich.com]
- 20. biosynth.com [biosynth.com]
